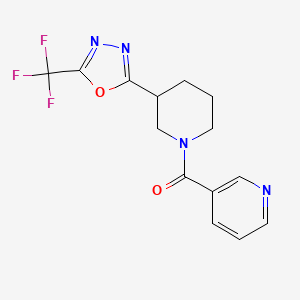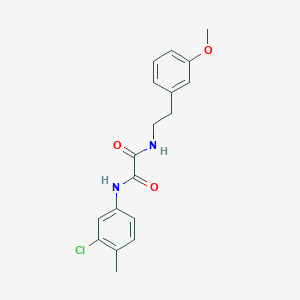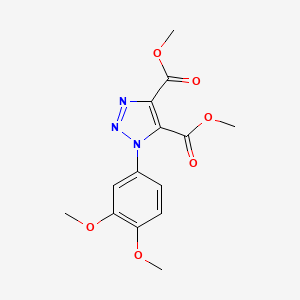
Tert-butyl 2-methyl-2-piperazin-1-ylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-methyl-2-piperazin-1-ylpropanoate is a chemical compound that has gained significant attention in scientific research due to its various applications in the field of medicine and pharmacology. This compound is commonly used as a reagent in the synthesis of various pharmaceuticals and has been studied extensively for its potential therapeutic uses. In
Mechanism of Action
The mechanism of action of Tert-butyl 2-methyl-2-piperazin-1-ylpropanoate is not fully understood. However, it is believed to act as a modulator of various receptors in the brain, including dopamine and serotonin receptors. This compound has been shown to have a high affinity for these receptors, which may explain its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and induce apoptosis. Additionally, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of Tert-butyl 2-methyl-2-piperazin-1-ylpropanoate is its versatility as a reagent in the synthesis of various pharmaceuticals. Additionally, this compound has been shown to have potential therapeutic uses in the treatment of various diseases. However, one limitation of this compound is its relatively high cost, which may limit its use in some research applications.
Future Directions
There are several future directions for research on Tert-butyl 2-methyl-2-piperazin-1-ylpropanoate. One area of interest is the development of new synthetic methods for this compound that are more cost-effective and efficient. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic uses. Finally, research is needed to explore the potential use of this compound in combination with other compounds for the treatment of various diseases.
Synthesis Methods
Tert-butyl 2-methyl-2-piperazin-1-ylpropanoate is synthesized by reacting 2-methylpiperazine with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. This reaction results in the formation of the desired product, which can be purified using standard techniques such as column chromatography.
Scientific Research Applications
Tert-butyl 2-methyl-2-piperazin-1-ylpropanoate has several scientific research applications, including its use as a reagent in the synthesis of various pharmaceuticals. This compound has been studied for its potential therapeutic uses in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, it has been used as a precursor in the synthesis of several other compounds, including N-alkylated piperazines and piperazine-based ligands.
properties
IUPAC Name |
tert-butyl 2-methyl-2-piperazin-1-ylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)12(4,5)14-8-6-13-7-9-14/h13H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MODBHXQSEMIVJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)N1CCNCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(4-Methylpiperidin-1-yl)-2-oxoethyl] 4-(prop-2-enoylamino)benzoate](/img/structure/B3014739.png)
![N-(4-bromophenyl)-2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B3014740.png)



![2-[[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B3014748.png)

![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B3014750.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-acetamido-5-methylphenyl)amino]acetamide](/img/structure/B3014751.png)
![1,3,5-trimethyl-N-(7-oxaspiro[3.5]nonan-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B3014754.png)

![Lithium;2-methyl-2-[4-(trifluoromethyl)pyridin-2-yl]propanoate](/img/structure/B3014756.png)

![(5-Chlorothiophen-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B3014758.png)